3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione

描述

Molecular Architecture and IUPAC Nomenclature

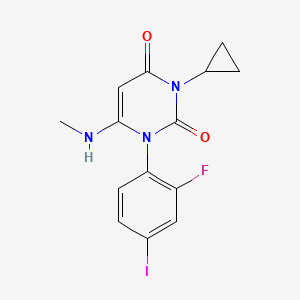

The molecular architecture of 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione is defined by its systematic International Union of Pure and Applied Chemistry nomenclature, which precisely describes the spatial arrangement and connectivity of all constituent atoms. The compound possesses a molecular formula of C₁₄H₁₃FIN₃O₂ with a molecular weight of 401.17 to 401.18 grams per mole, as consistently reported across multiple chemical databases. The core structure consists of a pyrimidine ring system bearing two carbonyl groups at positions 2 and 4, establishing it as a pyrimidine-2,4-dione derivative. The presence of these carbonyl functionalities creates a diketone motif that significantly influences the compound's electronic properties and chemical reactivity patterns.

The substitution pattern on the pyrimidine core reveals three distinct structural modifications that contribute to the overall molecular complexity. At position 1 of the pyrimidine ring, a 2-fluoro-4-iodophenyl group provides aromatic character combined with halogen substitution that affects both electronic distribution and steric considerations. The cyclopropyl substituent at position 3 introduces ring strain and unique conformational constraints that influence the overall molecular geometry. Position 6 bears a methylamino group, which serves as both a hydrogen bond donor and acceptor, potentially participating in intramolecular and intermolecular interactions that stabilize specific conformational states.

The International Union of Pure and Applied Chemistry designation follows systematic nomenclature rules that prioritize the pyrimidine core as the parent structure, with substituents named according to their positional relationships and chemical nature. The complete systematic name incorporates stereochemical descriptors where applicable and functional group priorities according to established naming conventions. The compound's chemical identifier strings, including the International Chemical Identifier key MALTZCVPKJAUOE-UHFFFAOYSA-N, provide unique digital fingerprints for database searches and computational modeling applications.

属性

IUPAC Name |

3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FIN3O2/c1-17-12-7-13(20)18(9-3-4-9)14(21)19(12)11-5-2-8(16)6-10(11)15/h2,5-7,9,17H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALTZCVPKJAUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)N(C(=O)N1C2=C(C=C(C=C2)I)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601131248 | |

| Record name | 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871700-22-0 | |

| Record name | 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871700-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601131248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione (CAS No. 871700-22-0) is a synthetic compound with potential applications in medicinal chemistry. Its structure suggests that it may interact with biological systems in various ways, particularly through its effects on enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C14H13FIN3O2

- Molecular Weight : 401.18 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that this compound may exhibit:

- Enzyme Inhibition : It has been shown to inhibit certain kinases and phosphatases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for cancer therapy and other diseases .

In Vitro Studies

A series of in vitro studies have assessed the compound's efficacy against various cancer cell lines. The results indicate:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 15 | Inhibits proliferation through cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Modulates MAPK signaling pathway |

These findings suggest that the compound has significant anti-cancer properties, potentially making it a candidate for further development in oncology .

Case Studies

One notable case study involved the administration of the compound in a mouse model of breast cancer. The treatment resulted in a marked reduction in tumor size compared to controls. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis, highlighting its therapeutic potential .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in preliminary studies. Key findings include:

- Acute Toxicity : LD50 values were determined to be greater than 2000 mg/kg in rodent models, indicating low acute toxicity.

- Chronic Exposure : Long-term exposure studies are necessary to fully understand potential carcinogenic effects or organ toxicity.

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that pyrimidine derivatives exhibit promising anticancer properties. The compound may function as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines effectively .

- Antimicrobial Properties :

- Neurological Disorders :

Pharmacological Insights

- Mechanism of Action :

- Synergistic Effects :

Case Studies and Research Findings

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidine-2,4-Dione Core

Substituent Variations on the Pyrimidine Ring

Key Observations :

- Position 6 substituents: The methylamino group in the target compound enhances lipophilicity compared to the amino group in its impurity analog (CAS 871700-28-6) .

- Aryl group diversity : The 2-fluoro-4-iodophenyl group provides steric bulk and electronic effects distinct from simpler aryl groups (e.g., p-tolyl in ).

Fluorinated Pyrimidine Derivatives

Compounds like S-86 (3-[2-Chloroethyl]-6-[difluoro(phenyl)methyl]pyrimidine-2,4-dione) exhibit antioxidant activity, inhibiting lipid peroxidation by 58.12% at 10 µM . In contrast, the target compound’s iodine and cyclopropyl groups may prioritize kinase inhibition over antioxidant effects.

Electronic and Computational Comparisons

HOMO-LUMO Gaps and Reactivity :

Natural Bond Orbital (NBO) Analysis :

Mechanistic Insights :

- The iodine atom in the target compound may enhance binding affinity to hydrophobic kinase pockets, a feature absent in non-halogenated analogs.

准备方法

Key Synthetic Strategy

- Starting Materials: The synthesis typically begins with appropriately substituted pyrimidine or pyrido-pyrimidine precursors bearing hydroxy or keto groups.

- Halogenation and Aromatic Substitution: Introduction of the 2-fluoro-4-iodophenyl moiety is achieved via aromatic substitution reactions or coupling strategies.

- Amino Group Introduction: The methylamino group at the 6-position is introduced through nucleophilic substitution or reductive amination.

- Cyclopropyl Group Incorporation: The 3-cyclopropyl substituent is introduced early in the synthesis, often via cyclopropyl-substituted intermediates or cyclopropylation reactions.

Detailed Reaction Conditions and Steps

A representative preparation involves the conversion of a hydroxy-substituted intermediate to the final methylamino-substituted pyrimidinedione through activation and substitution steps. The following table summarizes a key preparation step based on literature experimental data:

| Step | Reactants / Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Activation of hydroxy intermediate to trifluoromethanesulfonic ester | 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-pyrido[2,3-d]pyrimidine-2,4,7-trione + trifluoromethanesulfonic anhydride + 2,6-lutidine | Chloroform | 0 to 20 °C | 2.5 hours | 93% | Under nitrogen atmosphere; dropwise addition under ice cooling; followed by washing and recrystallization |

| Amination step to introduce methylamino group | Activated intermediate + methylamine source (e.g., methylamine hydrochloride or trimethylamine hydrochloride) + triethylamine | Acetonitrile | 0 to 20 °C | 4 hours | 91% | Stirred under ice cooling and room temperature; methanol added post reaction for crystallization |

Reaction Mechanism Insights

- The hydroxy group at position 5 of the pyrimidinedione ring is converted to a good leaving group (triflate or tosylate) to facilitate nucleophilic substitution.

- Methylamine attacks the activated intermediate at the 6-position, replacing the leaving group and forming the methylamino substituent.

- The cyclopropyl group remains intact throughout, indicating the conditions are mild enough to preserve sensitive ring structures.

- The fluoro and iodo substituents on the aromatic ring are introduced or preserved via selective halogenation or cross-coupling reactions in earlier synthetic steps.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Solvents Used | Chloroform, Acetonitrile, Methanol, 2-Propanol |

| Temperature Range | 0 °C to 20 °C |

| Reaction Atmosphere | Nitrogen (inert atmosphere) |

| Activation Reagents | Trifluoromethanesulfonic anhydride, p-toluenesulfonyl chloride |

| Bases Used | 2,6-Lutidine, Triethylamine |

| Reaction Time | 2.5 to 4 hours |

| Typical Yields | 91% to 93% |

| Purification | Washing with aqueous sodium bicarbonate, HCl, brine; recrystallization |

Research Findings and Practical Considerations

- The preparation methods reported show high efficiency with yields consistently above 90%, indicating well-optimized reaction conditions.

- Use of mild bases and controlled temperature prevents decomposition of sensitive functional groups such as cyclopropyl and halogenated phenyl rings.

- The use of trifluoromethanesulfonic anhydride for activation is preferred due to its high reactivity and ability to generate good leaving groups facilitating nucleophilic substitution.

- The nitrogen atmosphere is critical to prevent oxidation or side reactions during activation steps.

- The crystallization steps with solvents like 2-propanol or methanol ensure high purity of the final product, suitable for pharmaceutical applications or impurity profiling.

常见问题

Q. How to design scalable reactors for multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。